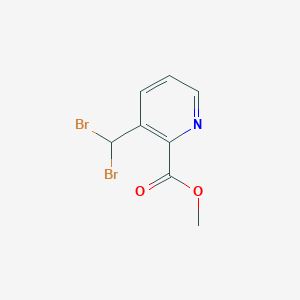Methyl 3-(dibromomethyl)picolinate
CAS No.: 1029720-23-7
Cat. No.: VC2872833
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1029720-23-7 |
|---|---|
| Molecular Formula | C8H7Br2NO2 |
| Molecular Weight | 308.95 g/mol |
| IUPAC Name | methyl 3-(dibromomethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H7Br2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 |
| Standard InChI Key | YTGAZDAXWNQXSJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC=N1)C(Br)Br |
| Canonical SMILES | COC(=O)C1=C(C=CC=N1)C(Br)Br |
Introduction
Synthesis
The synthesis of picolinate derivatives often involves multiple steps, starting from readily available picolinate precursors. Common synthetic routes may include reactions such as nucleophilic substitution or electrophilic addition, depending on the desired functional groups. For compounds like Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate, specific conditions such as temperature control, solvent choice, and the presence of catalysts are crucial for optimizing yield and purity.
Applications
Picolinate derivatives are valuable in medicinal chemistry due to their potential pharmacological activities, including anti-inflammatory and antimicrobial effects. The presence of halogen substituents enhances their reactivity and interaction with biological systems, making them candidates for drug development targeting diseases such as cancer and bacterial infections.
Comparison with Related Compounds
Given the lack of specific information on Methyl 3-(dibromomethyl)picolinate, we can compare it with related compounds to understand its potential properties and applications:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl 5-bromo-3-(dibromomethyl)picolinate | 1600512-58-0 | Dibromomethyl at the 3-position, bromo at the 5-position |
| Methyl 3-(bromomethyl)picolinate | 116986-09-5 | Bromomethyl at the 3-position |
| Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate | Not specified | Bromomethyl and difluoromethyl substituents |
Research Findings and Potential
While specific research findings on Methyl 3-(dibromomethyl)picolinate are not available, compounds with similar structures have shown promise in drug development. For instance, derivatives of picolinic acid have been explored for their potential anti-inflammatory and antimicrobial properties. The presence of multiple bromine atoms in related compounds enhances their reactivity, making them suitable for further functionalization into biologically active derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume